Fmoc-His(Tos)-OH

描述

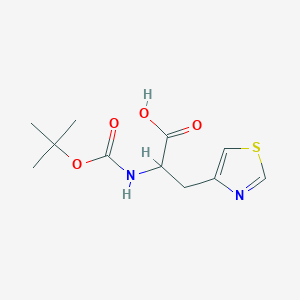

Fmoc-His(Tos)-OH is a synthetic molecule used in biochemistry and molecular biology. It is a peptide-based reagent commonly used as a linker molecule in solid-phase peptide synthesis (SPPS). This compound is an important tool in the development of peptide-based drugs, antibodies, and other biotechnological products. It is also used in peptide synthesis, purification, and characterization.

科学研究应用

生物医学应用

Fmoc-His(Tos)-OH 用于创建肽基水凝胶 (PHGs),这是一种生物相容性材料,适用于各种生物、生物医学和生物技术应用 . 这些水凝胶可用作药物递送系统和成像诊断工具 .

组织工程

某些肽的 Fmoc 衍生物在组织工程中已显示出潜力 . 例如,发现 Fmoc-K3 水凝胶支持细胞粘附、存活和复制,使其成为组织工程的潜在材料 .

自组装材料

This compound 与其他 Fmoc 修饰的氨基酸和短肽一样,具有显着的自组装特征 . 这种性质归因于 Fmoc 部分的固有疏水性和芳香性,可以促进构建单元的缔合 .

生物模板

This compound 的自组装特性也使其在生物模板中很有用 . 这涉及使用生物分子作为模板来创建具有不同形态的纳米结构 .

光学应用

This compound 中 Fmoc 部分的芳香性可以在光学应用中得到利用 . 这是因为芳香族化合物由于其共轭 pi 电子体系而往往具有独特的光学性质

作用机制

Target of Action

Fmoc-His(Tos)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during peptide synthesis, preventing premature reactions .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to an insoluble resin . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain, preventing it from reacting until it is selectively removed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which link individual amino acids together to form peptides . The downstream effects of this process include the production of peptides that can serve a variety of biological functions, depending on their specific amino acid sequences .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amino acids being linked .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in a variety of applications, ranging from biological research to the development of new pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of Fmoc deprotection . Additionally, the temperature and solvent used can also impact the overall success of the peptide synthesis .

安全和危害

未来方向

属性

IUPAC Name |

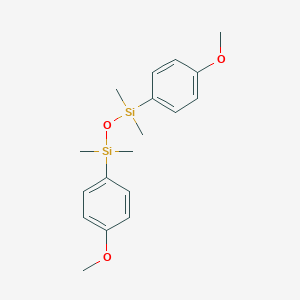

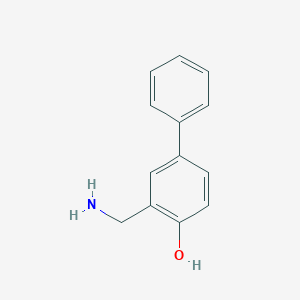

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)